molecular formula C21H24ClN5O2S B11298727 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11298727
M. Wt: 446.0 g/mol
InChI Key: XJYWGRVPEMVETN-UHFFFAOYSA-N
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Description

4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a pyrimidine ring via a phenyl group. The presence of the chloro and diethylamino groups further enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. This intermediate is then reacted with 4-aminophenyl-6-(diethylamino)-2-methylpyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death). This selective inhibition makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrimidine ring and the diethylamino group in 4-chloro-N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide enhances its chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to selectively inhibit carbonic anhydrase IX further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C21H24ClN5O2S

Molecular Weight

446.0 g/mol

IUPAC Name

4-chloro-N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H24ClN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)

InChI Key

XJYWGRVPEMVETN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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